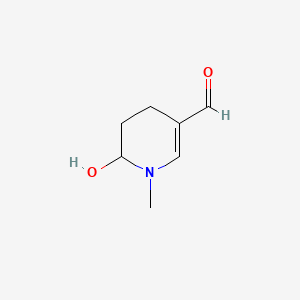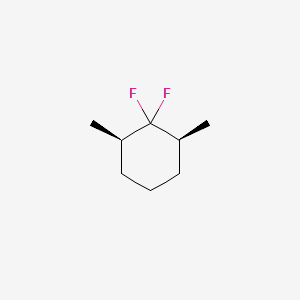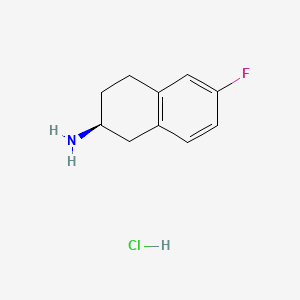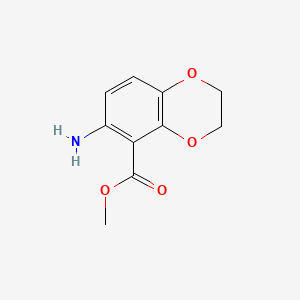
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring, a hydroxyl group, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde typically involves the condensation reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for several hours . This process yields the desired aldehyde product in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
科学研究应用
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A cyclic amidine known for its carbon dioxide fixation properties.
1,2,3,6-Tetrahydropyridine: A related compound with different chemical properties and applications.
Uniqueness
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.
属性
CAS 编号 |
170232-98-1 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 |
IUPAC 名称 |
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-8-4-6(5-9)2-3-7(8)10/h4-5,7,10H,2-3H2,1H3 |
InChI 键 |
GJGKEYCWPMGASM-UHFFFAOYSA-N |
SMILES |
CN1C=C(CCC1O)C=O |
同义词 |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-6-hydroxy-1-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide](/img/structure/B574157.png)



![2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol](/img/structure/B574167.png)


![1,2-Dihydrocyclobuta[b]quinoxaline](/img/structure/B574172.png)

